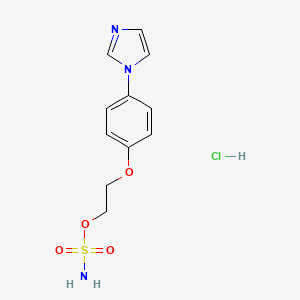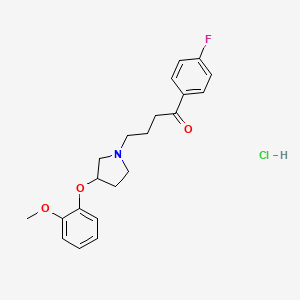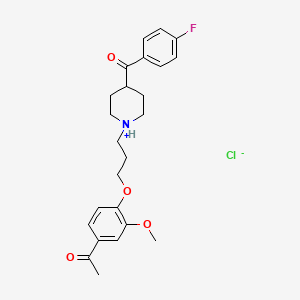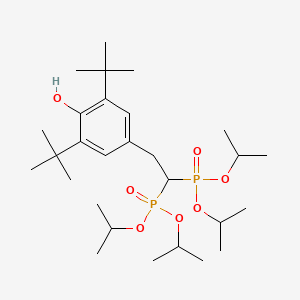
Apomine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apomine is a 1,1-bisphosphonate ester with potential antineoplastic and hypocholesterolemic activities. SR-45023A binds to hydroxyapatite crystals in the bone matrix where it inhibits enzymatic activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which is required for the formation of mevalonate, the precursor of cholesterol. Consequently, shortage of mevalonate impedes the synthesis of downstream isoprenoids that are essential for protein prenylation. This leads to the loss of activity of proteins involved in osteoclast function and cellular proliferation, such as Ras and Rho, leading to an inhibition of cellular proliferation, and induction of osteoclasts apoptosis. In addition, SR-45023A activates the farnesoid X activated receptor (FXR), a member of the nuclear hormone superfamily implicated in cholesterol metabolism and bile acid transport and may play a role in this agent's antineoplastic effect.
Apomine has been used in trials studying the treatment of Osteoporosis and Unspecified Adult Solid Tumor, Protocol Specific.
Scientific Research Applications
Apomine as a Chemopreventive Agent in Skin Cancer
Apomine, a novel compound, shows promise as a skin cancer chemopreventive therapy. Research focused on developing a new delivery approach for the chemoprevention of melanoma using topically delivered apomine. This study evaluated the stability of apomine in solution, developed a topical formulation, and conducted efficacy studies in the TPras mouse model. The findings suggest that apomine effectively reduces tumor incidence in this model, regardless of the delivery vehicle used (Kuehl et al., 2009).
Apomine as an Antineoplastic Compound
Apomine (SR-45023A) is an antineoplastic compound belonging to the family of cholesterol synthesis inhibitors. It inhibits the growth of various tumor cell lines, with the antiproliferative activity being compared with other inhibitors of the mevalonate/isoprenoid pathway. Apomine was found to induce apoptosis in HL60 cells and demonstrated similar profiles to other compounds in inhibiting mevalonate synthesis, cell growth inhibition, and apoptosis, suggesting it acts as a synthetic mimetic of farnesol (Flach et al., 2000).
Apomine in Lowering Plasma Cholesterol
Research indicates that Apomine reduces levels of 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR), the enzyme involved in cholesterol synthesis. It promotes rapid HMGR degradation and increases low-density lipoprotein receptor activity, providing a mechanism for its hypocholesterolemic activity (Roitelman et al., 2004).
Apomine in Myeloma Treatment
Apomine, a bisphosphonate ester, has been studied for its potential in inducing myeloma cell apoptosis and modulating myeloma disease. It has shown effectiveness in inhibiting the development of osteolytic lesions and preventing tumor-induced decreases in bone mineral density in vivo, without affecting osteoclast number. This suggests Apomine's utility in the treatment of myeloma and associated bone disease (Edwards et al., 2007).
Apomine in Breast Cancer Treatment
A study on the effect of Apomine on breast cancer cell lines (MCF-7 and MDA-MB-231) showed significant growth inhibition associated with caspase and p38 MAPK activation and DNA fragmentation. The study suggests that Apomine, a member of the 1,1-bisphosphonate ester family, has potential as an anti-neoplastic drug in breast cancer treatment, with its effects being independent of estrogen receptor status (Lowe et al., 2005).
properties
CAS RN |
126411-13-0 |
|---|---|
Product Name |
Apomine |
Molecular Formula |
C28H52O7P2 |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
4-[2,2-bis[di(propan-2-yloxy)phosphoryl]ethyl]-2,6-ditert-butylphenol |
InChI |
InChI=1S/C28H52O7P2/c1-18(2)32-36(30,33-19(3)4)25(37(31,34-20(5)6)35-21(7)8)17-22-15-23(27(9,10)11)26(29)24(16-22)28(12,13)14/h15-16,18-21,25,29H,17H2,1-14H3 |
InChI Key |
YLJOVCWVJCDPLN-UHFFFAOYSA-N |
SMILES |
CC(C)OP(=O)(C(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)P(=O)(OC(C)C)OC(C)C)OC(C)C |
Canonical SMILES |
CC(C)OP(=O)(C(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)P(=O)(OC(C)C)OC(C)C)OC(C)C |
Appearance |
Solid powder |
Other CAS RN |
126411-13-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
apomine SR 45023A SR 9223i SR-45023A SR-9223i tetraisopropyl 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-ethyl-1,1-bisphosphonate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




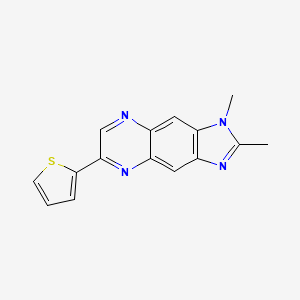

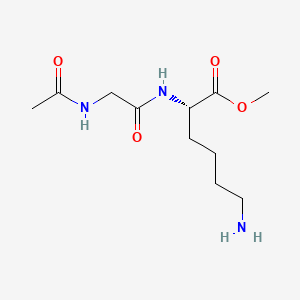
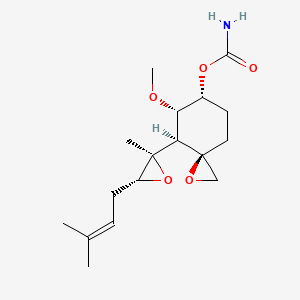
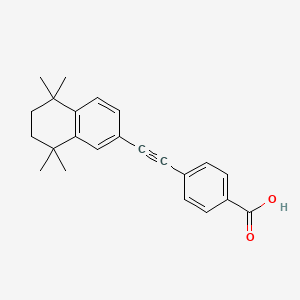
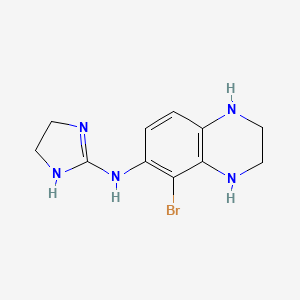
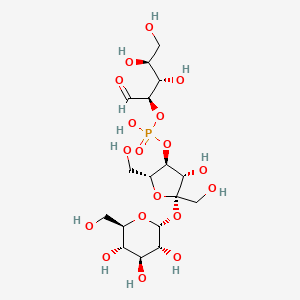
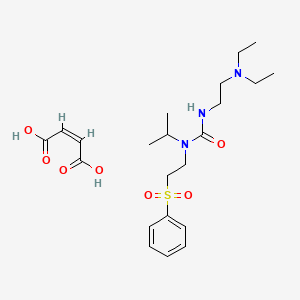
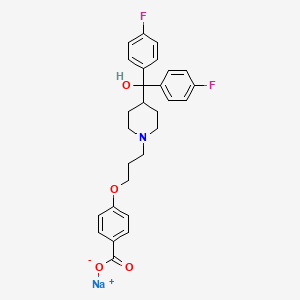
![[1-(2-Methoxyphenoxy)-3-sulfamoyloxypropan-2-yl] sulfamate](/img/structure/B1665084.png)
